
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C6H4F4O It is a derivative of cyclohexadiene, where four hydrogen atoms are replaced by fluorine atoms and one hydroxyl group is attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol typically involves the fluorination of cyclohexadiene derivatives. One common method is the reaction of cyclohexa-2,5-dien-1-one with fluorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of fluorine gas.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrafluorocyclohexanol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of tetrafluorocyclohexadienone.
Reduction: Formation of tetrafluorocyclohexanol.
Substitution: Formation of various substituted cyclohexadiene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability. It can form strong hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: A closely related compound with a similar structure but different functional groups.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Another fluorinated compound with distinct electronic properties.
Uniqueness
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other fluorinated cyclohexadiene derivatives.
Eigenschaften
CAS-Nummer |
919273-12-4 |
|---|---|
Molekularformel |
C6H4F4O |
Molekulargewicht |
168.09 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C6H4F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h6,11H,1H2 |
InChI-Schlüssel |
RYIOSGRPKXCBJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(C(=C1F)F)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


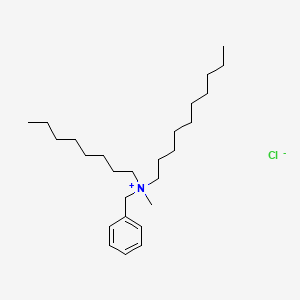
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)


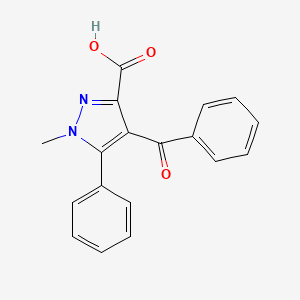

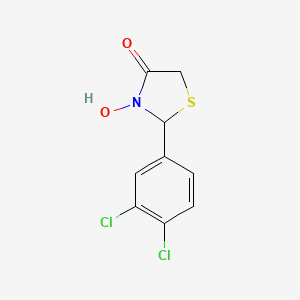
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
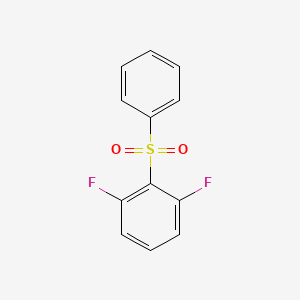
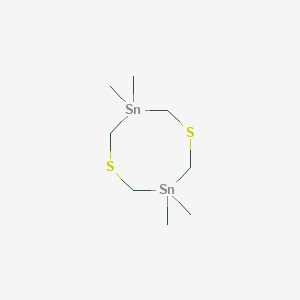
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)

![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
propanedinitrile](/img/structure/B14199672.png)
